![molecular formula C12H9ClN2O3 B2868451 1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1097813-79-0](/img/structure/B2868451.png)
1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic compound. The name suggests it contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group . The compound also has a phenyl group substituted with a chlorine atom and a cyano group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. While specific synthesis methods for this compound were not found, similar compounds have been synthesized via condensation reactions of amidoxime and carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrrolidine ring attached to a carboxylic acid group. Additionally, there is a phenyl ring with a chlorine atom and a cyano group attached .
Wissenschaftliche Forschungsanwendungen
Mineralocorticoid Receptor Antagonist
This compound has been used in the development of a novel class of nonsteroidal pyrazoline antagonists of the mineralocorticoid receptor (MR). These antagonists show excellent potency and selectivity against other nuclear receptors . They have been used in the treatment of hypertension and nephropathy .
Androgen Receptor Antagonist
The compound has been used in the development of potent, selective, and orally available antagonists targeting the Androgen Receptor (AR) . These antagonists are efficient therapeutics for the treatment of prostate cancer (PCa) .
Treatment of Hypertension and Nephropathy
The compound has been used in the development of orally efficacious mineralocorticoid receptor (MR) antagonists for hypertension and nephropathy . It has shown blood pressure attenuation significantly greater than that with eplerenone, reduction in urinary albumin, and renal protection .
Treatment of Prostate Cancer
The compound has been used in the development of antagonists targeting the Androgen Receptor (AR) for the treatment of prostate cancer (PCa) . These antagonists have shown potent AR antagonistic activities and force against antiandrogen resistance .
Development of New Chemical Scaffolds
The compound has been used in the development of new chemical scaffolds for AR antagonists . This offers a new perspective for the development of PCa therapy .
Pharmacokinetic Studies
The compound has been used in pharmacokinetic studies . It has shown a reasonable pharmacokinetic profile and effective tumor growth inhibition in LNCaP xenograft study upon oral administration .
Eigenschaften
IUPAC Name |
1-(3-chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-10-4-9(2-1-7(10)5-14)15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRPXJBBZVIZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)C#N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.